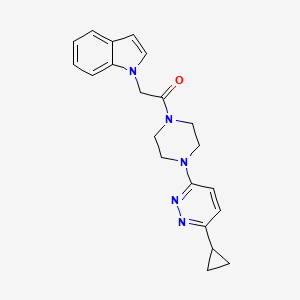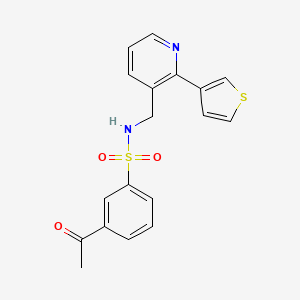
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: is a complex organophosphorus compound. This compound is characterized by its unique triazaphosphinine ring structure, which includes a phosphorus atom bonded to nitrogen and carbon atoms. The presence of multiple methyl groups and a trichloromethyl group adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine typically involves the following steps:
Formation of the Triazaphosphinine Ring: This can be achieved through the cyclization of appropriate precursors, such as phosphine derivatives and azides, under controlled conditions.
Introduction of Substituents: The phenyl and trichloromethyl groups can be introduced through substitution reactions, often using reagents like phenyl halides and trichloromethylating agents.
Methylation: The methyl groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or trichloromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halides, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield phosphine oxides.
Reduction: Can produce phosphines.
Substitution: Results in various substituted derivatives.
科学研究应用
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of N2,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine involves its interaction with molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression or DNA damage.
相似化合物的比较
Similar Compounds
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the trichloromethyl group.
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine: Lacks the phenyl group.
Uniqueness
N~2~,N~2~,N~2~,N~2~-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5,2lambda~5~-triazaphosphinine-2,2-diamine is unique due to the presence of both phenyl and trichloromethyl groups, which contribute to its distinct chemical properties and reactivity
属性
IUPAC Name |
2-N,2-N,2-N',2-N'-tetramethyl-4-phenyl-6-(trichloromethyl)-1,3,5-triaza-2λ5-phosphacyclohexa-2,4,6-triene-2,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N5P/c1-20(2)22(21(3)4)18-11(10-8-6-5-7-9-10)17-12(19-22)13(14,15)16/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBQPFRINGCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)
![5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2971809.png)
![N-(3-methoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2971810.png)
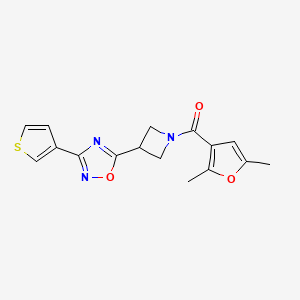
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B2971812.png)
![N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2971816.png)
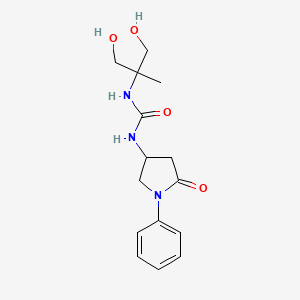
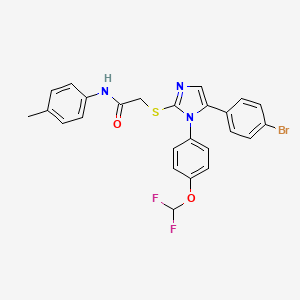
![N-[2-(2-Methylphenoxy)propyl]but-2-ynamide](/img/structure/B2971821.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2971823.png)
![N-Methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-ynamide](/img/structure/B2971825.png)
